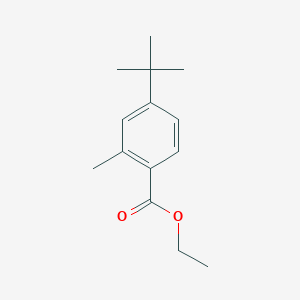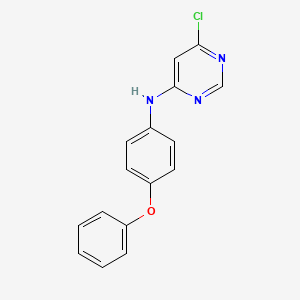
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a t-butoxycarbonyl group and a benzyl-tetrazole moiety, making it a versatile molecule for various applications.
準備方法
The synthesis of tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the t-Butoxycarbonyl Group: The t-butoxycarbonyl group is often introduced using t-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Benzyl-Tetrazole Moiety: The benzyl-tetrazole group can be attached through a nucleophilic substitution reaction, where a benzyl halide reacts with a tetrazole derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions.
化学反応の分析
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl-tetrazole moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound finds applications in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl-tetrazole moiety can mimic carboxylic acid groups, allowing it to bind to enzymes or receptors with high affinity. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate can be compared with other tetrazole-containing compounds, such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Candesartan: Another angiotensin II receptor blocker with similar applications.
Pentylene Tetrazole: Used in research to induce seizures in animal models for studying epilepsy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
特性
分子式 |
C18H25N5O2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25N5O2/c1-18(2,3)25-17(24)22-11-9-15(10-12-22)16-19-21-23(20-16)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |
InChIキー |
QLMBZAJXROHULI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(N=N2)CC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis[(cyanoethyl)thio]-1,4-phenylenediamine](/img/structure/B8503031.png)

![[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methanol](/img/structure/B8503038.png)




![1H-Cyclopenta[l]phenanthrene, 2,3-dihydro-](/img/structure/B8503069.png)
![Benzaldehyde, 4-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B8503081.png)
![tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8503083.png)


